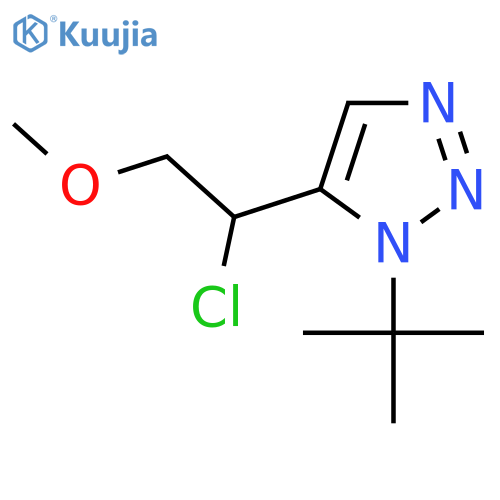

Cas no 2137680-13-6 (1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole)

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

-

- 2137680-13-6

- EN300-744513

- 1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole

-

- インチ: 1S/C9H16ClN3O/c1-9(2,3)13-8(5-11-12-13)7(10)6-14-4/h5,7H,6H2,1-4H3

- InChIKey: HMDAOVMBPRAGIJ-UHFFFAOYSA-N

- ほほえんだ: ClC(COC)C1=CN=NN1C(C)(C)C

計算された属性

- せいみつぶんしりょう: 217.0981898g/mol

- どういたいしつりょう: 217.0981898g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-744513-1.0g |

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2137680-13-6 | 95% | 1.0g |

$1543.0 | 2024-05-23 | |

| Enamine | EN300-744513-10.0g |

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2137680-13-6 | 95% | 10.0g |

$6635.0 | 2024-05-23 | |

| Enamine | EN300-744513-2.5g |

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2137680-13-6 | 95% | 2.5g |

$3025.0 | 2024-05-23 | |

| Enamine | EN300-744513-0.05g |

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2137680-13-6 | 95% | 0.05g |

$1296.0 | 2024-05-23 | |

| Enamine | EN300-744513-0.5g |

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2137680-13-6 | 95% | 0.5g |

$1482.0 | 2024-05-23 | |

| Enamine | EN300-744513-5.0g |

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2137680-13-6 | 95% | 5.0g |

$4475.0 | 2024-05-23 | |

| Enamine | EN300-744513-0.1g |

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2137680-13-6 | 95% | 0.1g |

$1357.0 | 2024-05-23 | |

| Enamine | EN300-744513-0.25g |

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2137680-13-6 | 95% | 0.25g |

$1420.0 | 2024-05-23 |

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole 関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazoleに関する追加情報

Professional Introduction to 1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole (CAS No. 2137680-13-6)

1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2137680-13-6, belongs to the triazole class of molecules, which are well-known for their broad spectrum of biological activities. The presence of a tert-butyl group at the 1-position and a 1-chloro-2-methoxyethyl substituent at the 5-position introduces specific electronic and steric effects that make this molecule a promising candidate for further exploration in drug discovery and development.

The structure of 1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole is characterized by a three-membered nitrogen-containing ring, which is a common feature in many bioactive molecules. The triazole ring serves as a scaffold that can interact with various biological targets, including enzymes and receptors. The tert-butyl group, being a bulky alkyl group, can influence the molecule's solubility and binding affinity, while the chloro and methoxy substituents introduce additional polar functional groups that can enhance interactions with biological targets. This combination of structural features makes the compound an intriguing subject for medicinal chemistry investigations.

Recent advancements in computational chemistry have enabled researchers to predict the potential biological activities of molecules like 1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole with greater accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists have been able to identify potential binding sites and interaction modes between this compound and various biological targets. These computational approaches have been particularly useful in identifying lead compounds for further optimization in drug discovery programs.

In vitro studies have begun to uncover the pharmacological profile of 1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole. Initial experiments have shown that this compound exhibits moderate activity against certain enzymatic targets, suggesting its potential as an inhibitor or modulator of these pathways. The chloro and methoxy substituents are believed to play a crucial role in mediating these interactions by forming hydrogen bonds or participating in hydrophobic interactions with the target proteins. Further studies are needed to fully elucidate the mechanism of action and to determine the optimal conditions for its biological activity.

The synthesis of 1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as transition metal-catalyzed cross-coupling reactions and novel cyclization strategies have been employed to construct the triazole ring efficiently. These advancements in synthetic chemistry have not only improved the yield but also reduced the cost of producing this compound, making it more accessible for further research and development.

The potential applications of 1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and materials science due to its structural versatility. For instance, derivatives of this compound may exhibit properties that make them suitable for use as pesticides or as components in advanced materials. The ability to modify various functional groups on the triazole ring allows for the creation of a diverse array of derivatives with tailored properties.

As our understanding of molecular interactions continues to grow, so does the potential for discovering new applications for compounds like 1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole. The integration of experimental data with computational modeling has provided researchers with powerful tools to explore the full potential of this molecule. By combining traditional wet chemistry techniques with cutting-edge computational methods, scientists are paving the way for innovative drug discovery programs that could lead to new treatments for various diseases.

The future directions for research on 1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole include further optimization of its pharmacological properties and exploration of its potential in clinical trials. As more data becomes available on its biological activity and safety profile, this compound could emerge as a valuable tool in therapeutic development. Additionally, studying its interactions with different biological targets may provide insights into new mechanisms of action that could inspire novel drug designs.

In conclusion,the multifaceted nature of 1-tert-butyl -5-(l-chloro -2 -methoxy ethyl) -l H -l ,23 -triazole (CAS No .2137680 -13 -6) makes it a compelling subject for research in pharmaceutical chemistry . Its unique structure , combined with recent advances in synthetic methodologies and computational biology , positions it as a promising candidate for further exploration . As scientific understanding continues to evolve , so too will our appreciation for the potential applications of this remarkable molecule .

2137680-13-6 (1-tert-butyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole) 関連製品

- 1494962-30-9(Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-)

- 14860-89-0(2-3-(propan-2-yl)phenylpropan-2-ol)

- 877652-81-8(2-{(2-methylphenyl)methylsulfanyl}-3-(2-phenylethyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)

- 2093164-42-0(tert-butyl N-3-(sulfamoylmethyl)phenylcarbamate)

- 2034502-71-9(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)

- 2229479-77-8(2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol)

- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)

- 1361710-47-5(4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

- 1418199-73-1(3-azidocyclopentane-1-carbonitrile)